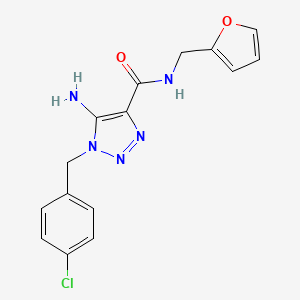

tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

概要

説明

Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is a chemical compound with potential applications across various fields, including medicinal chemistry, organic synthesis, and material sciences. The compound features a quinoline core, which is often associated with biological activity, making it an interesting subject of research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate typically begins with the bromination of 2-oxo-3,4-dihydroquinoline. This is followed by the esterification of the resulting bromo compound with tert-butyl bromoacetate under basic conditions. Typical reaction conditions include:

Solvent: : Common solvents such as dichloromethane or acetonitrile.

Catalysts: : Base catalysts such as potassium carbonate.

Temperature: : Mild to moderate temperatures (0-50°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized procedures to increase yield and purity. These methods may include:

Continuous-flow reactors: : For better control over reaction conditions.

Microwave-assisted synthesis: : To reduce reaction times.

化学反応の分析

Types of Reactions

Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate can undergo various types of chemical reactions:

Substitution Reactions: : The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: : The compound can be reduced to eliminate the bromine atom.

Oxidation Reactions: : The quinoline core can undergo oxidation to form different functional groups.

Common Reagents and Conditions

Nucleophilic substitution: : Reagents like sodium methoxide or potassium iodide.

Reductive conditions: : Catalysts such as palladium on carbon with hydrogen gas.

Oxidative conditions: : Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions vary but can include:

Substitution Products: : Depending on the nucleophile used.

Reduction Products: : Such as dehalogenated derivatives.

Oxidation Products: : Such as quinoline N-oxides.

科学的研究の応用

Chemistry

Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is used as an intermediate in the synthesis of various biologically active compounds.

Biology

The compound's derivatives may possess antibacterial, antiviral, or anti-inflammatory properties, making it of interest in drug development.

Medicine

Industry

The compound can be utilized in the synthesis of advanced materials, including polymers and catalysts.

作用機序

Molecular Targets

The mechanism by which tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate exerts its effects often involves interactions with cellular enzymes and receptors.

Pathways Involved

Enzyme Inhibition: : The compound may inhibit key enzymes involved in disease pathways.

Signal Transduction: : It can modulate signal transduction pathways, affecting cell proliferation and survival.

類似化合物との比較

Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate can be compared with other quinoline derivatives:

6-Chloro-2-oxo-3,4-dihydroquinoline: : Similar in structure but different in reactivity and application.

Quinoline N-oxides: : Have distinct oxidation states and chemical behaviors.

What sets this compound apart is its potential for further functionalization and its role as a versatile intermediate in organic synthesis.

特性

IUPAC Name |

tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)9-17-12-6-5-11(16)8-10(12)4-7-13(17)18/h5-6,8H,4,7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVGZKJWHYJCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C(=O)CCC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2825237.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2825239.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2825240.png)

![4-[[(Z)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2825241.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2825243.png)

![1-(3-Fluoro-4-methoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2825249.png)

![2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2825254.png)

![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B2825255.png)